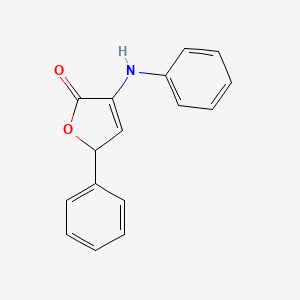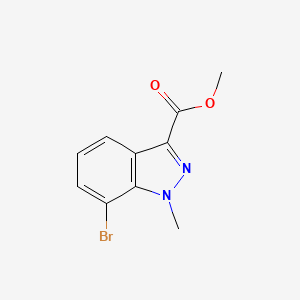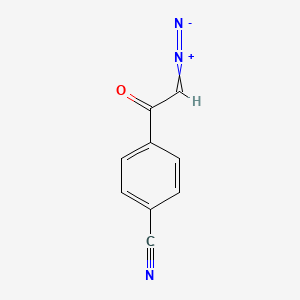
N,N'-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide is a chemical compound known for its unique structure and properties It consists of a 4-ethyl-1,2-phenylene core with two benzenesulfonamide groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide typically involves the reaction of 4-ethyl-1,2-phenylenediamine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide groups.
科学的研究の応用
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N,N’-(4,5-Dinitro-1,2-phenylene)dibenzenesulfonamide
- N,N’-(1,2-Ethanediyldi-4,1-phenylene)dibenzenesulfonamide
Uniqueness
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide is unique due to the presence of the ethyl group on the phenylene core, which can influence its chemical reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications.
特性
CAS番号 |
7403-00-1 |
|---|---|
分子式 |
C20H20N2O4S2 |
分子量 |
416.5 g/mol |
IUPAC名 |
N-[2-(benzenesulfonamido)-4-ethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-16-13-14-19(21-27(23,24)17-9-5-3-6-10-17)20(15-16)22-28(25,26)18-11-7-4-8-12-18/h3-15,21-22H,2H2,1H3 |
InChIキー |
XRYAJPURQKLUPC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)


![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)
![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)









